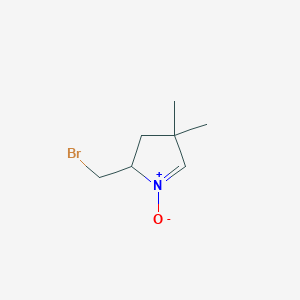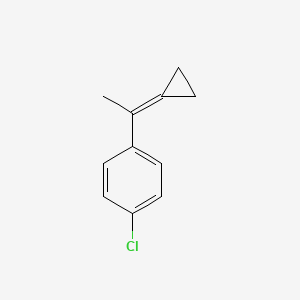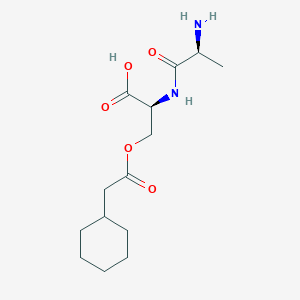
3-Aminobenzoic acid;2-hydroxy-5-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobenzoic acid: and 2-hydroxy-5-sulfobenzoic acid are two distinct organic compounds with unique chemical structures and propertiesIt consists of a benzene ring substituted with an amino group and a carboxylic acid group .
Preparation Methods
3-Aminobenzoic acid: can be synthesized through the reduction of 3-nitrobenzoic acid. This process involves the use of reducing agents such as iron and hydrochloric acid or catalytic hydrogenation . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
2-hydroxy-5-sulfobenzoic acid: is typically prepared by the sulfonation of salicylic acid with concentrated sulfuric acid. This reaction introduces the sulfonic acid group onto the benzene ring, resulting in the formation of 2-hydroxy-5-sulfobenzoic acid . Industrial production methods may involve continuous flow reactors to handle the exothermic nature of the sulfonation reaction and to ensure consistent product quality.
Chemical Reactions Analysis
3-Aminobenzoic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form 3-aminobenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, to form 3-nitro-4-aminobenzoic acid.
2-hydroxy-5-sulfobenzoic acid: is known for its role as an organocatalyst in various reactions:
Three-component synthesis: It efficiently catalyzes the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones.
Complex formation: It forms complexes with metal ions, which can be used in various analytical and industrial applications.
Scientific Research Applications
3-Aminobenzoic acid: has applications in:
Dye synthesis: It is used as an intermediate in the production of dyes.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
2-hydroxy-5-sulfobenzoic acid: has a wide range of applications:
Catalysis: It is used as an organocatalyst in organic synthesis.
Analytical chemistry: It is employed as an analytical reagent for the detection of metal ions such as iron and beryllium.
Biology: It is used in the fixation of blood proteins and the measurement of urine protein.
Industry: It is used in the extraction of vitamin B6 from food and as a dopant in polymerization processes
Mechanism of Action
3-Aminobenzoic acid: exerts its effects through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the carboxylic acid group can undergo deprotonation to form carboxylate ions, which can interact with various biological targets .
2-hydroxy-5-sulfobenzoic acid: acts as an organocatalyst by providing a reactive site for the formation of intermediates in multicomponent reactions. Its hydroxyl and sulfonic acid groups facilitate the activation of substrates and the formation of transition states, leading to the desired products .
Comparison with Similar Compounds
3-Aminobenzoic acid: can be compared with:
4-Aminobenzoic acid: Similar structure but with the amino group in the para position.
Anthranilic acid: Similar structure but with the amino group in the ortho position.
2-hydroxy-5-sulfobenzoic acid: can be compared with:
Salicylic acid: Similar structure but without the sulfonic acid group.
2-Amino-5-hydroxybenzoic acid: Similar structure but with an amino group instead of a sulfonic acid group.
These comparisons highlight the unique functional groups and positions of substituents that give each compound its distinct properties and applications.
Properties
CAS No. |
875770-43-7 |
|---|---|
Molecular Formula |
C14H13NO8S |
Molecular Weight |
355.32 g/mol |
IUPAC Name |
3-aminobenzoic acid;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H7NO2.C7H6O6S/c8-6-3-1-2-5(4-6)7(9)10;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-4H,8H2,(H,9,10);1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
DMQPSAAZPJKLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)

![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)


![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)


![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)

![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
silane](/img/structure/B14183806.png)
